3-(1-((4-(三氟甲氧基)苯基)磺酰基)哌啶-4-基)恶唑烷-2,4-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

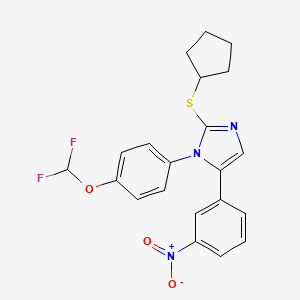

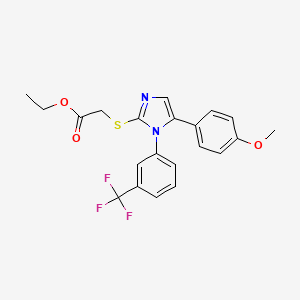

The compound “3-(1-((4-(Trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione” is a complex organic molecule. It contains several functional groups including a trifluoromethoxy group, a phenyl group, a sulfonyl group, a piperidinyl group, and an oxazolidinedione group. The presence of these functional groups suggests that this compound could have interesting chemical and physical properties .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxazolidinedione group suggests that part of the molecule would have a cyclic structure. The phenyl and piperidinyl groups are also cyclic. The trifluoromethoxy group would likely be a substituent on the phenyl ring .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the trifluoromethoxy group is electron-withdrawing, which could make the phenyl ring more susceptible to electrophilic aromatic substitution . The sulfonyl group could potentially be reduced to a sulfide .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of multiple polar groups could make the compound soluble in polar solvents . The compound’s melting and boiling points would depend on its molecular structure and the strength of the intermolecular forces .科学研究应用

在药物化学中的应用

许多研究集中于具有相似结构的化合物的合成和生物活性,表明它们在药物开发和治疗应用中的潜力。例如,具有抗菌活性的新化合物的合成展示了这些化学物质在解决细菌和真菌感染中的相关性 (Prakash 等,2010)。类似地,表现出有效抑制脂质过氧化的化合物突出了它们在保护免受氧化应激和相关病理方面的潜力 (Braughler 等,1987)。此外,针对 caspase-3 的抑制剂的开发指出了在调节细胞凋亡中的应用,这在癌症治疗和神经退行性疾病中至关重要 (Jiang & Hansen,2011)。

材料科学应用

在材料科学领域,由三唑烷衍生物合成新型聚脲证明了这些化合物在创造具有在涂料、粘合剂和密封剂中潜在应用的新材料方面的实用性。此类研究揭示了这些化学物质在聚合物科学和工程中的多功能性 (Mallakpour & Rafiee,2004)。

生物学研究

在生物学研究中探索三唑二酮和相关化合物,例如抑制多重耐药结核病,强调了这些化学物质在应对全球健康挑战中的重要性 (Souza 等,2013)。这突出了此类化合物在针对耐药病原菌菌株开发新型治疗剂方面的潜力。

未来方向

作用机制

Target of Action

Compounds with similar structures have been used in suzuki–miyaura coupling reactions , which suggests that this compound might interact with palladium catalysts or organoboron reagents.

Mode of Action

Based on its structural similarity to other compounds used in suzuki–miyaura coupling reactions , it might participate in oxidative addition and transmetalation processes. In these reactions, the compound could interact with a palladium catalyst and organoboron reagents, forming new bonds and resulting in the formation of new compounds .

Biochemical Pathways

Compounds with similar structures have been used in suzuki–miyaura coupling reactions , which are key processes in synthetic organic chemistry. These reactions involve the formation of carbon-carbon bonds, which are fundamental in the synthesis of a wide range of organic compounds.

Pharmacokinetics

One study suggests that similar compounds have reliable pharmacokinetic properties , indicating that this compound might also have favorable ADME properties that contribute to its bioavailability.

Result of Action

Given its potential use in suzuki–miyaura coupling reactions , the compound could contribute to the formation of new carbon-carbon bonds, leading to the synthesis of various organic compounds.

Action Environment

Suzuki–miyaura coupling reactions, in which similar compounds are used, are known for their mild and functional group tolerant reaction conditions . This suggests that the compound might exhibit stable performance under a variety of environmental conditions.

属性

IUPAC Name |

3-[1-[4-(trifluoromethoxy)phenyl]sulfonylpiperidin-4-yl]-1,3-oxazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15F3N2O6S/c16-15(17,18)26-11-1-3-12(4-2-11)27(23,24)19-7-5-10(6-8-19)20-13(21)9-25-14(20)22/h1-4,10H,5-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFYLRXRXXNDXMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C(=O)COC2=O)S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15F3N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(4-(piperidin-1-ylsulfonyl)phenyl)propanenitrile](/img/structure/B2941802.png)

![4-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethylamino]-4-oxobutanoic acid](/img/structure/B2941803.png)

![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3,4-difluorobenzamide](/img/structure/B2941804.png)

![Ethyl 1-{6-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carbonyl}piperidine-3-carboxylate](/img/structure/B2941806.png)

![3-(2-fluorobenzyl)-8-(4-fluorophenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2941807.png)

![4-[benzyl(ethyl)sulfamoyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2941811.png)

![6-((5-chloro-2-methylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B2941814.png)

![Tert-butyl 6-(aminomethyl)-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B2941819.png)